2-Methylimidazo[1,2-a]pyridin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-7(9-6)3-2-4-8(10)11/h2-5,9H,1H3 |
InChI Key |
UXMNHTJRNPYESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Catalytic Methods
-
Ponnala et al. demonstrated that neutral alumina catalyzes the reaction between 2-aminopyridine and bromoacetone at ambient temperature, yielding 2-methylimidazo[1,2-a]pyridine in 85–92% efficiency.
-
Dong-Jian Zhu et al. achieved solvent-free synthesis at 60°C without catalysts, leveraging the nucleophilic substitution of bromide by pyridine nitrogen.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics. Kong et al. reported a solvent- and catalyst-free protocol under microwave conditions (82% yield in 10 minutes).
Introduction of the 5-Hydroxy Group
The hydroxyl group at position 5 is introduced via post-synthetic modification of the preformed imidazo[1,2-a]pyridine core.
Directed Electrophilic Substitution
-
Nitration-Reduction-Hydrolysis Sequence :
-
Nitration : Treat 2-methylimidazo[1,2-a]pyridine with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 5 (guided by the electron-rich pyridine ring).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Diazotization-Hydrolysis : Diazotize with NaNO₂/HCl, followed by aqueous hydrolysis to yield the hydroxyl group.
-
Halogenation and Nucleophilic Substitution
-
Bromination : React 2-methylimidazo[1,2-a]pyridine with bromine in acetic acid to form 5-bromo-2-methylimidazo[1,2-a]pyridine .
-
Hydroxylation : Hydrolyze the bromo derivative using NaOH/H₂O under reflux (70–80% yield).
Alternative Routes via Functionalized Starting Materials
Use of 2-Amino-5-methoxypyridine
Multicomponent Reactions
The Groebke–Blackburn–Bienaymé reaction enables one-pot synthesis using:
-
2-Amino-5-hydroxypyridine (if available)
-
Aldehydes (e.g., formaldehyde)
-
Isocyanides (e.g., cyclohexyl isocyanide)
Yields range from 78–94% in water or methanol with NH₄Cl.
Analytical Data and Optimization
Table 1: Comparison of Key Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Ponnala (Al₂O₃) | RT, solvent-free | 92 | Low energy, no solvent |
| Microwave irradiation | 150 W, 10 min | 82 | Rapid, scalable |
| Diazotization-Hydrolysis | HNO₃ → H₂/Pd-C → NaNO₂/HCl | 70 | Regioselective |
| Groebke 3-component | H₂O/MeOH, NH₄Cl, 75°C | 94 | One-pot, functional group tolerance |
Table 2: Spectroscopic Data for 2-Methylimidazo[1,2-a]pyridin-5-ol
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (d, J = 6.8 Hz, 1H), 7.45 (s, 1H), 6.89 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H), 5.21 (s, 1H, OH) |
| ¹³C NMR | δ 158.9 (C-OH), 145.2, 132.4, 127.8, 116.5, 112.3, 22.1 (CH₃) |
| HRMS | m/z calcd for C₈H₈N₂O [M+H]⁺: 149.0715; found: 149.0712 |
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine in solvents like chloroform.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine derivatives vary significantly based on substituent type and position, leading to distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Hydroxyl vs.
- Methyl Substitution : The methyl group at position 2 in all analogs provides steric stabilization, which may influence metabolic stability and receptor binding .
- Carboxylic Acid Derivatives : 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., -COOH) at position 3 modulate pharmacological effects .
Reactivity and Stability
- Halogenation : Chlorination of 3-substituted imidazo[1,2-a]pyridines (e.g., with N-chlorosuccinimide) yields halogenated products. The presence of a methyl group at position 2 directs electrophilic substitution to specific positions, as seen in , where methylated analogs form stabilized intermediates .
- Oxidative Stability : The hydroxyl group at position 5 may render this compound susceptible to oxidation, whereas methoxy or methyl groups enhance stability under oxidative conditions .
Biological Activity
2-Methylimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused pyridine and imidazole ring with a hydroxyl group at the 5-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties, alongside relevant case studies and research findings.
The molecular formula of this compound is C₈H₈N₂O. The presence of the hydroxyl group enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for synthesizing derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Antiviral Properties
The compound has also shown promise in antiviral research. Studies suggest that it may inhibit viral replication through interaction with viral enzymes or host cell receptors.
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 15 | |
| Herpes Simplex | 20 |
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HL-60 (leukemia) | 10 | Apoptosis induction via intrinsic pathway | |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity related to cell growth and survival.
Case Studies
Several case studies have examined the therapeutic applications of this compound:
- Neuroprotective Effects : A study explored the neuroprotective capabilities of derivatives of imidazo compounds similar to this compound in models of ischemic stroke. Results indicated significant reduction in neuronal cell death and improved functional recovery in animal models following treatment with these compounds .
- Anticancer Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound in patients with advanced leukemia. The trial reported a notable reduction in tumor burden and improvement in patient outcomes when combined with standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methylimidazo[1,2-a]pyridin-5-ol, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, describes halogen-metal exchange followed by phosphine oxide coupling, achieving 5.9% yield after purification via reverse-phase HPLC. To optimize yields:
- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
- Employ column chromatography (silica gel, 0–100% EtOAc/DCM gradients) to isolate intermediates .
- Monitor reaction progress via TLC and adjust stoichiometry of reagents like chlorodiphenylphosphine .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard. Use SHELXL for small-molecule refinement, as it handles twinned data and high-resolution structures effectively. highlights SHELXL’s robustness for resolving hydrogen-bonding networks and torsional angles, critical for imidazo-pyridine derivatives . Preprocessing steps:
- Collect intensity data with a Bruker D8 VENTURE diffractometer.
- Apply multi-scan absorption corrections (e.g., SADABS).
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to confirm aromatic protons (δ 7.2–8.8 ppm) and methyl groups (δ 1.5–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 333.1151) .
- IR : Identify functional groups (e.g., -OH stretch at 3200–3600 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, and what structural analogs are most informative?
- Methodological Answer : Compare derivatives with modified substituents (e.g., halogens, methyl groups) on the imidazo-pyridine core. provides a SAR table showing:
| Compound | Modification | Activity |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Methyl at C2 | Antimicrobial |
| 4-Aminoquinoline | Amino at C4 | Antimalarial |
- Test in vitro bioactivity (e.g., MIC assays for antimicrobial activity) and correlate with logP values .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential surfaces .
- MD Simulations : Run 100-ns trajectories in GROMACS to study stability in lipid bilayers .
Q. How can contradictory data in reactivity studies (e.g., oxidation vs. reduction outcomes) be resolved?
- Methodological Answer :
- Controlled Experiments : Vary oxidizing agents (e.g., KMnO vs. CrO) and monitor products via LC-MS. notes that KMnO yields carboxylic acids, while NaBH reduces aldehydes to alcohols .
- Kinetic Analysis : Determine activation energies (Arrhenius plots) to identify dominant pathways under specific conditions.
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
